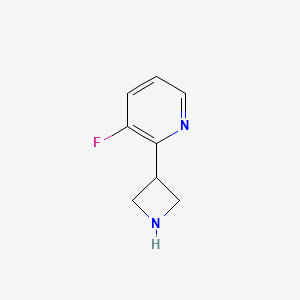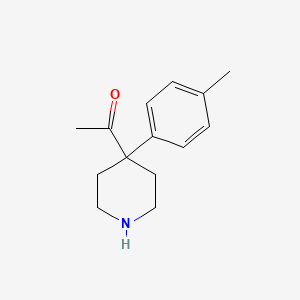![molecular formula C14H20N2O B13117197 7-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13117197.png)
7-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-1’-methylspiro[indoline-3,4’-piperidine] is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1’-methylspiro[indoline-3,4’-piperidine] typically involves the following steps:
Formation of the Indoline Ring: The indoline ring can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Spirocyclization: The indoline derivative undergoes a spirocyclization reaction with a suitable piperidine derivative. This step often requires the use of a strong base such as sodium hydride or potassium tert-butoxide.
Methoxylation: The final step involves the introduction of a methoxy group at the 7-position of the indoline ring. This can be achieved using methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of 7-Methoxy-1’-methylspiro[indoline-3,4’-piperidine] may involve continuous-flow synthesis techniques to enhance efficiency and yield. Continuous-flow reactors allow for better control over reaction conditions, leading to higher purity and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1’-methylspiro[indoline-3,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where it can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium iodide in acetone for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced spirocyclic compounds.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
7-Methoxy-1’-methylspiro[indoline-3,4’-piperidine] has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-tumor activities.
Molecular Docking Studies: It is used in molecular docking studies to understand its binding modes with various target proteins, including CDK, c-Met, and EGFR.
Pharmacology: The compound’s derivatives are evaluated for their cytotoxicity and potential as anti-cancer agents.
Mechanism of Action
The mechanism of action of 7-Methoxy-1’-methylspiro[indoline-3,4’-piperidine] involves its interaction with specific molecular targets:
Molecular Targets: The compound targets proteins such as CDK, c-Met, and EGFR, which are involved in cell proliferation and survival pathways.
Pathways Involved: By binding to these proteins, the compound can inhibit their activity, leading to reduced cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1’-Methylspiro[indoline-3,4’-piperidine] Derivatives: These compounds share a similar spirocyclic structure and have been studied for their anti-tumor activities.
Indole Derivatives: Indole-based compounds exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
7-Methoxy-1’-methylspiro[indoline-3,4’-piperidine] is unique due to its specific methoxy substitution, which can influence its biological activity and binding affinity to target proteins. This makes it a valuable compound for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C14H20N2O |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
7-methoxy-1'-methylspiro[1,2-dihydroindole-3,4'-piperidine] |
InChI |
InChI=1S/C14H20N2O/c1-16-8-6-14(7-9-16)10-15-13-11(14)4-3-5-12(13)17-2/h3-5,15H,6-10H2,1-2H3 |
InChI Key |
GYUYIWLDOKLVNZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)CNC3=C2C=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene-10-carboxylate](/img/structure/B13117116.png)
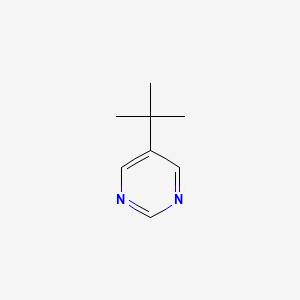
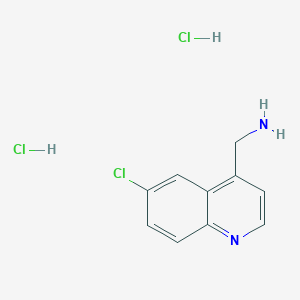
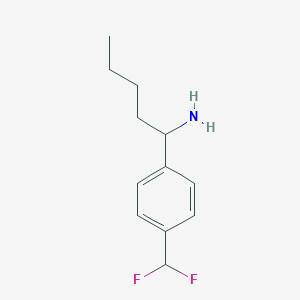
![6-Methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B13117130.png)
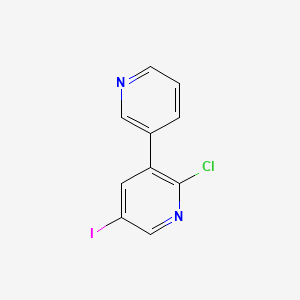
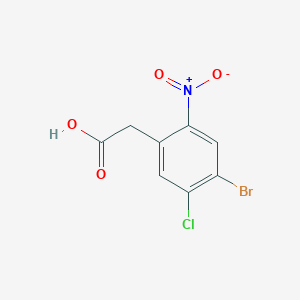
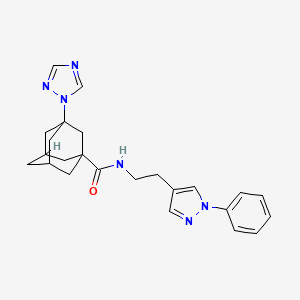
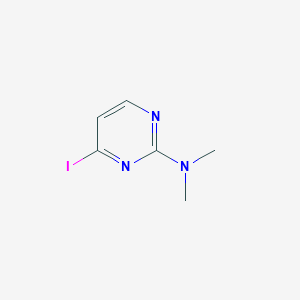
![2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13117161.png)
